3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride 3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 958075-51-9
VCID: VC6327425
InChI: InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H
SMILES: C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl
Molecular Formula: C10H12BrClN2O
Molecular Weight: 291.57

3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

CAS No.: 958075-51-9

Cat. No.: VC6327425

Molecular Formula: C10H12BrClN2O

Molecular Weight: 291.57

* For research use only. Not for human or veterinary use.

3-amino-7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride - 958075-51-9

Specification

CAS No. 958075-51-9
Molecular Formula C10H12BrClN2O
Molecular Weight 291.57
IUPAC Name 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride
Standard InChI InChI=1S/C10H11BrN2O.ClH/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9;/h2,4-5,8H,1,3,12H2,(H,13,14);1H
Standard InChI Key GGNIAGCRMKMGFS-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)Br)NC(=O)C1N.Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

The compound is systematically named 3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one hydrochloride under IUPAC nomenclature rules . Its molecular formula is C₁₀H₁₁BrN₂O·HCl, corresponding to a molecular weight of 291.58 g/mol (calculated from PubChem data for the base compound [255.11 g/mol] + HCl [36.46 g/mol]) .

Synonyms and Registry Numbers

Key synonyms include:

  • 3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one hydrochloride

  • 958292-28-9 (base compound CAS Registry Number)

  • AK Scientific Catalog #3091EJ .

Structural Characteristics

Core Scaffold and Substituents

The molecule comprises a 2,3,4,5-tetrahydro-1H-1-benzazepin-2-one backbone, featuring:

  • A seven-membered azepine ring fused to a benzene moiety.

  • A ketone group at position 2.

  • A bromine atom at position 7, enhancing electrophilic reactivity.

  • An amine group at position 3, facilitating hydrogen bonding and salt formation .

3D Conformational Analysis

Computational models predict a boat-like conformation for the azepine ring, with the bromine and amine groups occupying equatorial positions to minimize steric strain . The hydrochloride salt stabilizes the amine via ionic interaction, as confirmed by crystallographic data from related benzazepinones .

Synthesis and Physicochemical Properties

Synthetic Routes

While detailed protocols for this specific compound remain proprietary, general strategies for benzazepinone synthesis involve:

  • Ring-closing metathesis of appropriately substituted diene precursors.

  • Bromination via electrophilic aromatic substitution using Br₂/FeBr₃.

  • Amine introduction through reductive amination or Hofmann rearrangement .

  • Salt formation with HCl in polar solvents like methanol or ethanol .

Physical Properties

PropertyValueMethod/Source
Molecular Weight291.58 g/molCalculated
Melting PointNot reported
SolubilityLikely soluble in DMSO, methanolAnalog data
StabilityHygroscopic; store at 2–8°CAK Scientific SDS

Biological Activity and Mechanisms

Glycogen Phosphorylase Inhibition

Structural analogs (e.g., benzazepinone derivative 5d) exhibit potent glycogen phosphorylase (GP) inhibition (IC₅₀ = 0.25 μM) . Molecular docking suggests the bromine atom interacts with GP’s allosteric site, while the amine forms hydrogen bonds with Asp283 and Asn284 . Though untested directly, this compound’s similarity to 5d implies potential antidiabetic applications via glycogenolysis suppression.

Neurological Targets

Related benzazepines like SCH-23390 demonstrate dopamine D1/D5 receptor antagonism (Kᵢ = 0.2–0.3 nM) . The amine and aromatic system in 3-amino-7-bromo-benzazepinone may engage similar binding pockets, warranting exploration in Parkinson’s disease or addiction research.

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion
Skin IrritationCategory 2Wear gloves/lab coat
Eye DamageCategory 2AUse safety goggles
STOT-SE EffectsCategory 3Use in ventilated areas

Exposure Controls

  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, lab coat.

  • Engineering controls: Fume hood for weighing and dissolution .

Research Applications and Future Directions

Drug Discovery

  • Lead optimization: The bromine atom allows further functionalization via Suzuki coupling or nucleophilic substitution.

  • Kinase inhibitor development: Benzazepinones show promise against TBK1/IKKε kinases implicated in obesity .

Chemical Biology Probes

  • Photoaffinity labeling: Incorporation of azide/alkyne groups could map protein targets in metabolic pathways.

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